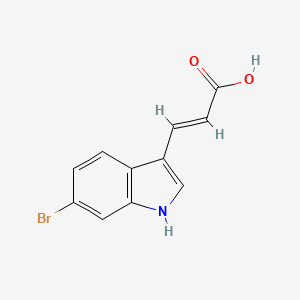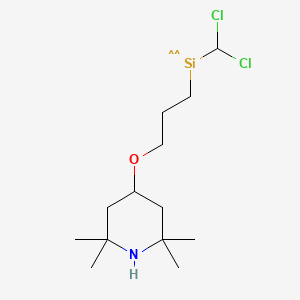
VINYL T-STRUCTURE POLYMER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyl polymers are a group of polymers derived from substituted vinyl monomers. Their backbone is an extended alkane chain . They are subject to several structural variations, which greatly expands the range of polymers and their applications . With the exception of polyethylene, vinyl polymers can arise from head-to-tail linking of monomers, head-to-head combined with tail-to-tail, or a mixture of those two patterns .
Synthesis Analysis
Vinyl polymers are produced using catalysts. Ziegler–Natta catalysts are used commercially for production of polyethylene and polypropylene . Many are produced using radical initiators which are produced from organic peroxides . Poly(vinyl esters) are prepared by radical polymerization of vinyl esters . Azo compounds and peroxides are commonly used as radical initiators .
Molecular Structure Analysis
The molecular structure of PVC consists of a long-chain polymer with repeating vinyl chloride units . Vinyl polymers are subject to several structural variations, which greatly expands the range of polymers and their applications . With the exception of polyethylene, vinyl polymers can arise from head-to-tail linking of monomers, head-to-head combined with tail-to-tail, or a mixture of those two patterns .
Chemical Reactions Analysis
The reaction of acetoacetylated PVA with a cross-linking agent, adipic dihydrazide, was analyzed . The sensitivity enhanced 13 C NMR spectra reveal that the carbonyl of the acetoacetyl group of PVA crosslinks with adipic hydrazide by forming an imine bond . This study also shows that the product has only seven crosslinking sites per molecular chain with a polymerization degree of 1000 and is water resistant .
Physical And Chemical Properties Analysis
Acrylates are important class of polymers that are rubbery, soft and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Polymer hydrogels are promising materials for various applications due to their unique properties. The precise construction of networked structures is required for the development of gel materials with improved functionality . This focus review outlines the structural design of polymer gels by utilizing precision radical polymerization techniques .
Propiedades
Número CAS |
126581-51-9 |
|---|---|
Nombre del producto |
VINYL T-STRUCTURE POLYMER |
Fórmula molecular |
C11H8FNOS |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




